N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidine core, a phenyl group, a 2-methylphenyl group, and a tetrahydrofuran-2-ylmethyl group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidine core suggests a planar, aromatic structure for this part of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the phenyl groups might undergo electrophilic aromatic substitution, while the tetrahydrofuran group could participate in reactions involving the opening of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of aromatic rings might contribute to its stability, while the tetrahydrofuran group could affect its solubility .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-N-(2-methylphenyl)-6-N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-16-8-5-6-12-20(16)26-21-19-15-25-29(17-9-3-2-4-10-17)22(19)28-23(27-21)24-14-18-11-7-13-30-18/h2-6,8-10,12,15,18H,7,11,13-14H2,1H3,(H2,24,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQLJJXFQVMPEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCC4CCCO4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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